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Compound of Interest

Compound Name: Dicyclohexylmethylsilane

CAS No.: 37591-76-7

Cat. No.: B11991985

Get Quote

Executive Summary
Dicyclohexylmethylsilane (

) represents a distinct class of "sterically demanding, electron-rich" tertiary silanes. Unlike the
ubiquitous triethylsilane (

) or the highly reactive phenylsilane (

),

offers a unique kinetic profile driven by the significant steric bulk of its two cyclohexyl rings.

This guide analyzes its utility in high-precision organic synthesis, specifically where

chemoselectivity outweighs raw reactivity. For drug development professionals,

is the reagent of choice when "over-reduction" or lack of regioselectivity is a critical failure
mode.
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Feature
Phenylsilane (

)

Triethylsilane (

)

Dicyclohexylmethylsi

lane (

)

Steric Bulk Low Medium High

Reactivity High (Aggressive) Balanced
Tunable / Kinetic

Control

Electronic Nature
Electron-Deficient

(Lewis Acidic)
Electron-Rich

Electron-Rich (Strong

-donor)

Primary Use Bulk Reduction
General Ionic

Hydrogenation

Selective

Hydrosilylation / C-H

Silylation

Chemical Profile & Steric Analysis
To understand the functional group tolerance of

, one must quantify its steric environment. The cyclohexyl groups adopt a chair conformation
that creates a "shielded" quadrant around the silicon center.

Structural Impact on Reactivity[1]
Kinetic Differentiation: The bulk prevents the approach of hindered electrophiles. This allows

to reduce unhindered aldehydes in the presence of ketones, or terminal alkenes in the
presence of internal alkenes.

Stability: The steric shielding protects the Si-H bond from non-specific hydrolysis, making it

more tolerant of moisture than

or

.

Electronic Activation: Being an alkyl-substituted silane, the Si-H bond is hydridic (polarized
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). However, unlike alkoxy- or chlorosilanes, it requires catalytic activation (Lewis Acid or
Transition Metal) to transfer hydride effectively.

Functional Group Tolerance Assessment
This section evaluates how

interacts with critical pharmacophores under standard catalytic conditions (e.g., Pt(0) or B(

)

catalysis).

A. Electrophilic Functional Groups (Reductive
Tolerance)
is a nucleophilic hydride source. Its tolerance profile is defined by what it refuses to reduce due
to steric impedance.

Aldehydes vs. Ketones: High Selectivity.

Observation: Rapid reduction of primary aldehydes (

).

Tolerance: Ketones (

) are often tolerated (left unreacted) under kinetic control because the bulky Cy groups
clash with the substituents on the ketone carbonyl.

Esters & Amides: Excellent Tolerance.

Unlike

, which can reduce esters to alcohols under aggressive Lewis Acid catalysis,

is generally too bulky and kinetically slow to reduce esters or amides without specialized,
high-temperature conditions. This makes it ideal for reducing olefins in the presence of
esters.

Nitriles & Nitro Groups: Inert.
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shows excellent compatibility with nitro and cyano motifs, preventing the formation of
amines which can poison metal catalysts.

B. Nucleophilic/Protic Groups (Stability)
Alcohols & Amines: Moderate Tolerance.

Risk:[1][2][3][4][5] Dehydrogenative coupling (Si-H + R-OH

Si-OR +

).

Mitigation: The steric bulk of

significantly slows this side reaction compared to

. However, protection of free alcohols is recommended if using highly active catalysts
(e.g., B(

)

).

Halides (Cl, Br, I): High Tolerance.

Compatible with aryl halides. Unlike Tin hydrides (

),

does not readily perform radical dehalogenation unless specific radical initiators are
added.

C. Olefin Differentiation (Hydrosilylation)
This is the "Hero Application" for

.

Terminal vs. Internal Alkenes:

exhibits exquisite selectivity for terminal alkenes (anti-Markovnikov addition).
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Internal alkenes are often tolerated (unreacted) due to the inability of the bulky silyl group

to accommodate the transition state required for insertion.

Mechanistic Visualization: Steric Steering
The following diagram illustrates the catalytic cycle (e.g., Chalk-Harrod mechanism) where the

steric bulk of

dictates the outcome.
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Figure 1: Steric Steering in Hydrosilylation. The bulky Cyclohexyl (Cy) groups prevent the

coordination and insertion of internal olefins (Path B), ensuring high selectivity for terminal
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olefins (Path A).

Experimental Protocol: Chemoselective Reduction
Objective: Selective reduction of a terminal alkene in the presence of an internal alkene and an

ester group.

Reagents:

Substrate: 1.0 equiv (e.g., Methyl 5-hexenoate derivative)

Reagent: Dicyclohexylmethylsilane (

) (1.1 equiv)

Catalyst: Karstedt’s Catalyst (Pt(0)) or

(0.5 mol%)

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology:

Preparation: In a glovebox or under Argon, charge a flame-dried reaction vial with the

substrate (1.0 mmol) and the metal catalyst.

Solvation: Add anhydrous Toluene (0.5 M concentration).

Addition: Add

(1.1 mmol) dropwise at

.

Note: The dropwise addition controls the exotherm.

is viscous; ensure accurate weighing.

Reaction: Stir at Room Temperature (25°C).
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Checkpoint: Monitor by TLC/GC-MS. Unlike

which might react in 30 mins,

may require 2-4 hours due to steric bulk.

Quench: Once the terminal alkene is consumed, filter the mixture through a short pad of

silica/Celite to remove the catalyst.

Purification: Concentrate in vacuo. The resulting silyl-product can be used directly or

subjected to Tamao oxidation (H2O2/KF) to yield the alcohol.

Self-Validating Check:

If the internal alkene reacts: Lower the temperature to

or switch to a bulkier catalyst ligand.

If no reaction occurs: Gently heat to

. The "steric lock" of

sometimes requires thermal activation to overcome the activation energy.

Comparative Performance Data
The following table summarizes the functional group tolerance of

versus standard alternatives.

Table 1: Functional Group Compatibility Matrix
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Functional
Group (Triethyl) (Phenyl) (Dicyclohexyl)

Outcome /

Notes

Terminal Alkene Excellent Excellent Excellent
gives highest

anti-Markovnikov

selectivity.

Internal Alkene Good Good Poor / Inert

Key

Differentiator:

tolerates internal

alkenes.

Aldehyde Excellent Excellent Good

Slower reaction

allows

differentiation

from ketones.

Ketone Good Excellent Slow / Selective

Only unhindered

ketones react

readily.

Ester Poor Moderate Inert

Safe to use in

presence of

esters.

Carboxylic Acid
Reacts (

evol)

Reacts (

evol)
Slow Reaction

Steric bulk

hinders silyl ester

formation.

Aryl Halide Inert Inert Inert

Compatible with

cross-coupling

precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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